Lithium tetraborate

Catalog No.
S1555789
CAS No.
12007-60-2
M.F
B4Li2O7
M. Wt
169.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium tetraborate

CAS Number

12007-60-2

Product Name

Lithium tetraborate

IUPAC Name

dilithium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane

Molecular Formula

B4Li2O7

Molecular Weight

169.2 g/mol

InChI

InChI=1S/B4O7.2Li/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1

InChI Key

XFOCQAMEVCAHGV-UHFFFAOYSA-N

SMILES

[Li+].[Li+].B(=O)OB([O-])OB([O-])OB=O

Canonical SMILES

[Li+].[Li+].B1(OB2OB(OB(O1)O2)[O-])[O-]

Lithium tetraborate is a pyroelectric and piezoelectric material with potential applications in pressure sensors and surface acoustic wave (SAW) devices. In the presence of activators such as terbium and cupric ions, it shows thermoluminesence property. Lithium tetraborate (Li2B4O7) is a piezoelectric material. It can be synthesized from boric acid. Its pyroelectric, piezoelectric and dielectric properties have been evaluated. It is a widely used material in the field of non-linear optics. Its electronic structure has been investigated by x-ray photoelectron spectroscopy (XPS) and quantum mechanical modelling methods.
Lithium tetraborate is a pyroelectric and piezoelectric material with potential applications in pressure sensors and surface acoustic wave (SAW) devices. In the presence of activators such as terbium and cupric ions, it shows thermoluminesence property.
Lithium tetraborate (Li2B4O7) is a piezoelectric material. It can be synthesized from boric acid. Its pyroelectric, piezoelectric and dielectric properties have been evaluated. It is a widely used material in the field of non-linear optics. Its electronic structure has been investigated by x-ray photoelectron spectroscopy (XPS) and quantum mechanical modelling methods.
Lithium tetraborate in combination with oxalic acids and lithium carbonate in the ratio (1:1:1) may be used as an effective fusing agent for siliceous samples. It is widely employed in lithium tetraborate fusion procedure, suited for a variety of soils and rocks. Lithium tetraborate also finds applications in radiation detectors and dosimeters.

Lithium tetraborate (Li2B4O7) is a high-purity alkali metal borate fundamentally utilized as an acidic fusion flux in X-ray fluorescence (XRF) spectroscopy and as a tissue-equivalent host matrix in radiation dosimetry. Exhibiting a high melting point of approximately 917–930 °C, it provides a stable, low-volatility melt environment essential for dissolving basic oxides and carbonate-rich minerals[1]. Beyond its thermochemical utility in sample preparation, lithium tetraborate possesses an effective atomic number (Z_eff) of roughly 7.3 to 7.4, which closely mirrors that of human soft tissue (7.42) [2]. This unique combination of high-temperature acidic fluxing capability, low hygroscopicity relative to sodium analogs, and tissue-equivalent radiological absorption makes it a critical procurement target for specialized analytical chemistry and clinical dosimetry workflows.

Substituting lithium tetraborate with its closely related analog, lithium metaborate (LiBO2), frequently results in catastrophic analytical failures when processing basic oxide samples. Because LiBO2 is highly alkaline and melts at a lower temperature (~845 °C), it cannot effectively neutralize or dissolve strongly basic materials like calcium oxide (CaO) or magnesium oxide (MgO), leading to undissolved grains, bead crystallization, and opacity during XRF sample preparation [1]. Conversely, in clinical dosimetry workflows, substituting lithium tetraborate with high-sensitivity commercial alternatives like Al2O3:C introduces severe energy-dependent response artifacts. Non-tissue-equivalent materials possess higher effective atomic numbers, causing them to over-respond to low-energy X-rays and requiring complex mathematical corrections that lithium tetraborate naturally avoids[2].

Superior Dissolution of Basic Oxides in XRF Fusion

In X-ray fluorescence (XRF) sample preparation, the acidity of the flux must counterbalance the basicity of the sample. Lithium tetraborate acts as an 'acidic' flux with a melting point of ~917–930 °C, whereas lithium metaborate is an 'alkaline' flux melting at ~845–849 °C[1]. When fusing highly basic materials such as magnesite, calcite, or limestone, pure lithium metaborate fails to produce stable, transparent glass beads due to chemical incompatibility and rapid devitrification. In contrast, 100% lithium tetraborate successfully neutralizes and dissolves high concentrations of alkaline oxides (e.g., CaO, MgO), yielding homogeneous, clear beads essential for accurate XRF quantification [2].

Evidence DimensionSuitability for basic oxide dissolution
Target Compound DataLithium tetraborate (Acidic flux, MP ~917-930 °C): Forms stable, clear beads with CaO/MgO.
Comparator Or BaselineLithium metaborate (Alkaline flux, MP ~845 °C): Fails to produce stable beads with strongly basic materials.
Quantified DifferenceLi2B4O7 completely dissolves basic oxides without devitrification, whereas LiBO2 causes crystallization and bead failure.
ConditionsHigh-temperature fusion (1000–1200 °C) of basic oxide-rich geological samples.

Laboratories analyzing cement, limestone, or magnesite must procure pure lithium tetraborate to prevent bead crystallization and ensure reproducible XRF analytical results.

Tissue-Equivalent Effective Atomic Number for Clinical Dosimetry

For personal and clinical radiation dosimetry, a dosimeter's effective atomic number (Z_eff) dictates its energy dependence. Lithium tetraborate exhibits a Z_eff of 7.3 to 7.4, which is nearly identical to that of human soft tissue (Z_eff = 7.42) [1]. When compared to highly sensitive commercial dosimeters like Al2O3:C (Z_eff ~ 11.3), lithium tetraborate demonstrates an almost energy-independent response across a wide range of photon energies (tens to hundreds of keV). Al2O3:C, due to its higher Z_eff, significantly over-responds to low-energy ionizing radiation, requiring complex algorithmic corrections [2].

Evidence DimensionEffective Atomic Number (Z_eff) and Energy Dependence
Target Compound DataLithium tetraborate: Z_eff ~ 7.3-7.4 (Tissue-equivalent, energy-independent response).
Comparator Or BaselineAl2O3:C (Corundum): Z_eff ~ 11.3 (Non-tissue-equivalent, strong energy dependence).
Quantified DifferenceLi2B4O7 matches human tissue Z_eff within ~1.5%, eliminating the severe low-energy over-response seen in Al2O3:C.
ConditionsThermoluminescence (TL) and optically stimulated luminescence (OSL) dosimetry under varying X-ray/gamma energy fields.

Medical physics and radiation safety procurement teams prioritize lithium tetraborate to achieve accurate, correction-free dose measurements for human tissue exposure.

Reduced Hygroscopicity and Spectral Interference vs. Sodium Fluxes

When selecting a tetraborate flux, the choice of the alkali metal cation significantly impacts analytical precision. Lithium tetraborate is significantly less hygroscopic than sodium tetraborate (Na2B4O7), which minimizes moisture absorption during storage and ensures high weighing accuracy [1]. Furthermore, unlike sodium-based fluxes, lithium tetraborate does not generate interfering X-ray emissions in the analytical spectrum and exhibits lower absorption for light element radiations. This allows sodium itself to be included in the analytical program, which is impossible when using Na2B4O7 [1].

Evidence DimensionMoisture retention and spectral background
Target Compound DataLithium tetraborate: Low hygroscopicity, low light-element absorption, zero sodium background.
Comparator Or BaselineSodium tetraborate: Highly hygroscopic, generates interfering X-ray emissions, masks sodium detection.
Quantified DifferenceLi2B4O7 enables direct quantification of Na and lighter elements while maintaining strict gravimetric stability compared to Na2B4O7.
ConditionsTrace element and light element XRF spectroscopy.

Procuring the lithium salt rather than the sodium salt is mandatory for workflows requiring precise weighing and the quantification of light elements, including sodium, in geological or industrial samples.

XRF Fusion of Carbonate and Basic Oxide Minerals

Due to its acidic nature and high melting point, lithium tetraborate is the flux of choice for preparing homogeneous glass beads from highly basic samples such as limestone, cement, magnesite, and calcium oxide. It prevents the devitrification and bead instability that occur when using alkaline metaborate fluxes [1].

Personal and Clinical Luminescence Dosimetry

Because its effective atomic number (Z_eff ~ 7.4) perfectly matches human soft tissue, doped lithium tetraborate (e.g., Li2B4O7:Mn or Cu) is procured for manufacturing thermoluminescent (TLD) and optically stimulated luminescent (OSLD) badges. It ensures accurate dose monitoring without the energy-dependence artifacts inherent to higher-Z materials [2].

Solid-State Battery Glass Electrolyte Precursors

Lithium tetraborate is utilized as a glass former and precursor in the synthesis of fast-ion-conducting glass ceramics for solid-state batteries. Its stable glass-forming ability and intrinsic lithium content make it an ideal baseline material for developing advanced solid electrolytes [3].

Hydrogen Bond Acceptor Count

7

Exact Mass

170.0336299 g/mol

Monoisotopic Mass

170.0336299 g/mol

Heavy Atom Count

13

UNII

G5N01T5TYY

Related CAS

1303-94-2 (Li2-B4O7 5H2O)
13453-69-5 (lithium-BHO2[1:1])

General Manufacturing Information

Boron lithium oxide (B4Li2O7): ACTIVE

Dates

Last modified: 08-15-2023

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